VDR Binding Affinity and Transactivation Potency: Comparable to Calcitriol
In a direct comparative study, 1α,25(OH)2D2 demonstrated binding affinity for the vitamin D receptor (VDR) that was virtually identical to that of the native hormone 1α,25(OH)2D3. Similarly, its transactivation potency on a 24-hydroxylase gene promoter was comparable to 1α,25(OH)2D3 [1]. This confirms that the D2-derived active hormone is a full and equipotent VDR agonist.
| Evidence Dimension | VDR Binding Affinity (Ki) and Transactivation (EC50) |
|---|---|
| Target Compound Data | Ki = 1 × 10⁻¹⁰ M; 24-OHase Transcription EC50 Ratio = 1 (vs. 1,25D3) |
| Comparator Or Baseline | 1α,25-dihydroxyvitamin D3 (Calcitriol): Ki = 1 × 10⁻¹⁰ M; EC50 Ratio = 1 (reference) |
| Quantified Difference | No significant difference; equipotent (Ratio = 1) |
| Conditions | Recombinant rat VDR and rat osteosarcoma cells (ROS 17/2.8) transfected with a 24-hydroxylase gene reporter plasmid. |
Why This Matters
This demonstrates that 1α,25(OH)2D2 is a functionally equivalent VDR agonist to calcitriol, making it a suitable alternative for studying VDR-mediated gene transcription where the D3 form is the standard comparator.
- [1] Tsugawa, N., Nakagawa, K., Kawamoto, Y., Tachibana, Y., Hayashi, T., Ozono, K., & Okano, T. (1999). Biological activity profiles of 1alpha,25-dihydroxyvitamin D2, D3, D4, D7, and 24-epi-1alpha,25-dihydroxyvitamin D2. Biological & Pharmaceutical Bulletin, 22(4), 371–377. View Source
